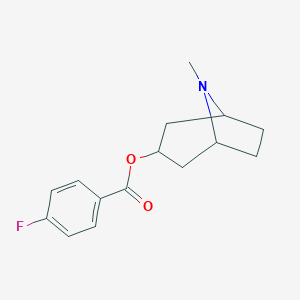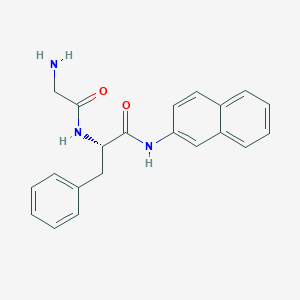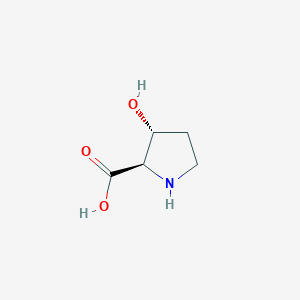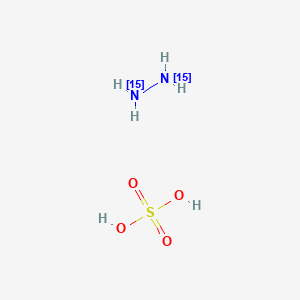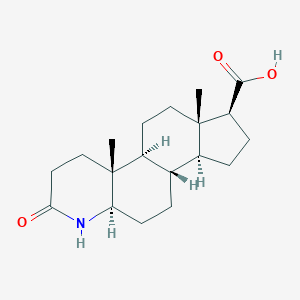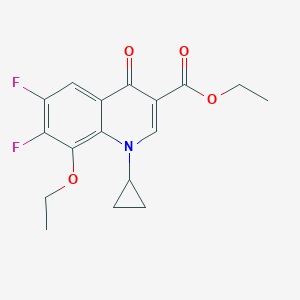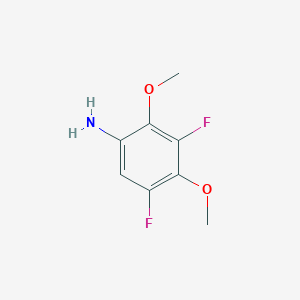![molecular formula C19H21NO3 B041727 N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine CAS No. 105746-38-1](/img/structure/B41727.png)
N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N–[4-(1-Methylethyl)benzoyl]-D-phenylalanine is a chemical compound with the molecular formula C19H21NO3 and a molecular weight of 311.37 g/mol . It is known for its amide structure and aromatic ring, which contribute to its high thermal stability. This compound is primarily used as an anti-inflammatory and antioxidant agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N–[4-(1-Methylethyl)benzoyl]-D-phenylalanine can be achieved through chemical synthesis. The process involves the acylation of D-phenylalanine to introduce the benzoyl group, followed by thermal decomposition under alkaline conditions to form the corresponding amide .
Industrial Production Methods
Industrial production methods for N–[4-(1-Methylethyl)benzoyl]-D-phenylalanine typically involve large-scale chemical synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets industry standards for use in various applications .
Analyse Chemischer Reaktionen
Types of Reactions
N–[4-(1-Methylethyl)benzoyl]-D-phenylalanine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of N–[4-(1-Methylethyl)benzoyl]-D-phenylalanine include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N–[4-(1-Methylethyl)benzoyl]-D-phenylalanine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular processes and its potential as a biomarker.
Industry: Utilized in the production of pharmaceuticals and as an additive in cosmetic products.
Wirkmechanismus
The mechanism of action of N–[4-(1-Methylethyl)benzoyl]-D-phenylalanine involves its interaction with molecular targets and pathways in the body. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammation and oxidative stress. The compound’s aromatic ring and amide structure allow it to interact with specific proteins, leading to changes in cellular signaling and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N–[4-(1-Methylethyl)benzoyl]-L-phenylalanine: Similar in structure but differs in the chirality of the phenylalanine moiety.
N–[4-(1-Methylethyl)benzoyl]-D-tyrosine: Contains a hydroxyl group on the aromatic ring, leading to different chemical properties and reactivity.
N–[4-(1-Methylethyl)benzoyl]-D-tryptophan: Features an indole ring, which affects its biological activity and interactions.
Uniqueness
N–[4-(1-Methylethyl)benzoyl]-D-phenylalanine is unique due to its specific combination of an aromatic ring and an amide structure, which confer high thermal stability and distinct chemical reactivity. Its anti-inflammatory and antioxidant properties make it valuable in various scientific and industrial applications .
Eigenschaften
IUPAC Name |
(2R)-3-phenyl-2-[(4-propan-2-ylbenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-11,13,17H,12H2,1-2H3,(H,20,21)(H,22,23)/t17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPHSKQRGJSKJX-QGZVFWFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
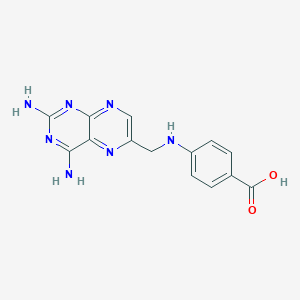
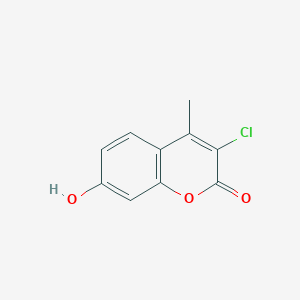
![3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B41650.png)
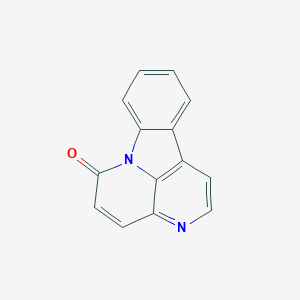
![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B41654.png)
![6-Benzyloctahydro-1H-pyrrolo[3,4-B]pyridine](/img/structure/B41655.png)
